Mass Difference for Unambiguous MS Resolution: Xylitol-d7 vs. Unlabeled Xylitol
Xylitol-d7 exhibits a +7 Da mass shift relative to unlabeled xylitol (C5H12O5, MW 152.15 g/mol) due to complete deuteration of all non-exchangeable hydrogen positions . This mass difference ensures baseline chromatographic co-elution with the analyte while providing distinct MS/MS transitions, a prerequisite for accurate isotope dilution mass spectrometry (IDMS). In contrast, unlabeled xylitol cannot be used as an internal standard in MS-based assays because it is indistinguishable from the endogenous analyte, resulting in uncontrolled matrix effects and irreproducible quantification [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 159.19 g/mol |
| Comparator Or Baseline | Unlabeled Xylitol: 152.15 g/mol |
| Quantified Difference | +7.04 g/mol (4.6% increase) |
| Conditions | Calculated from molecular formula C5H5D7O5 vs C5H12O5 |
Why This Matters
The +7 Da mass difference enables selective MRM transitions for xylitol quantification without interference from the native analyte, a fundamental requirement for validated bioanalytical methods.
- [1] Burke, D., & Mackay, L. (2008). Complete Equation for the Measurement of Organic Molecules Using Stable Isotope Labeled Internal Standards, Exact Matching, and Mass Spectrometry. Analytical Chemistry, 80(13), 5071–5078. View Source
